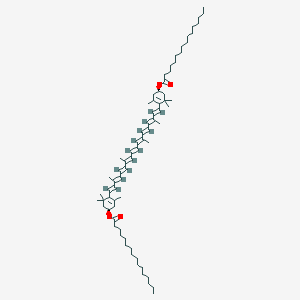

Zeaxanthin dipalmitate

Description

Physalien has been reported in Lycium chinense and Alkekengi officinarum var. franchetii with data available.

from fruit of Lycium chinense; structure in first source

Properties

IUPAC Name |

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACHQDDXHDTRLX-XLVVAOPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC(C(=C(C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048707 | |

| Record name | Physalien | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1045.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-67-2 | |

| Record name | Zeaxanthin dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physalien | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physalien | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,3R')-β,β-carotene-3,3'-diyl dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSALIEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/570944I2YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Zeaxanthin Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeaxanthin dipalmitate, a diester of the xanthophyll zeaxanthin, is a potent antioxidant carotenoid with significant therapeutic potential, particularly in ophthalmology and hepatology. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its primary botanical origin. It further details various advanced extraction and purification methodologies, presenting quantitative data and step-by-step experimental protocols. The guide also elucidates the key signaling pathways modulated by zeaxanthin and its dipalmitate form, offering visual representations to aid in understanding its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound-based therapeutics and nutraceuticals.

Natural Sources of this compound

Zeaxanthin is found in a variety of colorful fruits and vegetables; however, this compound is predominantly found in specific natural sources. The primary and most commercially significant source of this compound is the fruit of the Lycium genus, commonly known as goji berries or wolfberries.

1.1. Goji Berries (Lycium barbarum and Lycium chinense)

Goji berries are the most concentrated known natural source of this compound.[1] In these fruits, zeaxanthin is mainly present in its esterified form, with this compound being the most abundant.[2] This esterification enhances the stability of the molecule. The concentration of this compound can vary depending on the species, cultivation conditions, and processing methods.

While many dark leafy greens and yellow/orange fruits and vegetables are rich in zeaxanthin, they typically contain the free form of the carotenoid rather than the dipalmitate ester.[3][4] Some microbial sources can produce zeaxanthin, but these processes generally yield the non-esterified form.[5][6]

Table 1: Zeaxanthin and this compound Content in Various Natural Sources

| Natural Source | Form | Typical Content | Reference(s) |

| Goji Berry (Lycium barbarum) | This compound | 419.34 to 1008.90 µg/g dry weight | [7] |

| Goji Berry (Lycium species) | This compound | 31-56% of total carotenoids | [2] |

| Corn (Zea mays) | Zeaxanthin (free) | High | [8] |

| Orange Peppers | Zeaxanthin (free) | High | [8] |

| Kale | Zeaxanthin (free) | High | [8] |

| Spinach | Zeaxanthin (free) | High | [8] |

| Egg Yolk | Zeaxanthin (free) | High | [8] |

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources, primarily goji berries, are critical steps for its use in research and commercial applications. Various methods have been developed to efficiently isolate this lipophilic compound.

2.1. Solvent Extraction

Conventional solvent extraction is a widely used method for obtaining this compound. The choice of solvent is crucial for achieving high extraction efficiency.

Experimental Protocol: Solvent Extraction of this compound from Goji Berries

-

Sample Preparation: Dried goji berries are finely ground into a powder. To facilitate the extraction of the lipophilic carotenoids, a pre-treatment step involving ultrasonication with water can be employed to remove water-soluble polysaccharides.[2][7]

-

Extraction: The pre-treated powder is then extracted with a lipophilic solvent or a solvent mixture. Common solvents include:

-

Hexane:Acetone (1:1, v/v): This mixture has been shown to be effective for the exhaustive extraction of carotenoids from goji berries.[2][7]

-

Ethyl Acetate: Extraction with ethyl acetate at elevated temperatures (e.g., 65°C) has been reported to yield a red oleoresin rich in this compound.

-

Tetrahydrofuran (THF): THF can be used for extraction at room temperature, followed by precipitation of this compound by adding water.

-

-

Solvent Removal: The solvent is removed from the extract, typically under reduced pressure using a rotary evaporator, to yield a crude oleoresin.

-

Purification (Crystallization): The crude oleoresin can be further purified by crystallization from a solvent such as hot ethanol. This step significantly increases the purity of this compound.

Table 2: Quantitative Data for Solvent Extraction of this compound

| Solvent System | Source Material | Yield of Oleoresin | This compound Purity | Reference(s) |

| Ethyl Acetate | Dried Goji Berry Skin | 5.76% (w/w) | ~7.2-27% in oleoresin | |

| Hexane:Acetone (1:1) | Dried Goji Berries | Not specified | Not specified | [2][7] |

| Tetrahydrofuran | Dried Goji Berries | Not specified | 80% after crystallization |

2.2. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a green and efficient alternative to conventional solvent extraction. SFE offers advantages such as high selectivity, shorter extraction times, and no solvent residue in the final product.

Experimental Protocol: Supercritical CO₂ Extraction of this compound from Lycium barbarum Residue

-

Sample Preparation: Byproducts from goji berry juice processing (seeds and peels) are dried and ground to a particle size of 80-100 mesh.[1]

-

Extraction Parameters: The powdered material is subjected to supercritical CO₂ extraction under optimized conditions. A co-solvent, such as ethanol, can be added to improve the extraction efficiency of the polar carotenoid esters.[1][8]

-

Collection: The extracted oil rich in this compound is collected after depressurization of the CO₂.

Table 3: Quantitative Data for Supercritical CO₂ Extraction

| Parameter | Value | Reference(s) |

| Extraction Pressure | 250 bar | [1][8] |

| Extraction Temperature | 60°C | [1][8] |

| Extraction Time | 2.0 h | [1][8] |

| CO₂ Flow Rate | 30 g/min | [1][8] |

| Co-solvent (Ethanol) | 2% | [1][8] |

| Yield of Oil | 17 g/100 g | [1][8] |

| Yield of this compound | 0.08 g/100 g | [1][8] |

2.3. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to increased extraction efficiency and reduced processing time and temperature.

Experimental Protocol: Ultrasound-Assisted Extraction of this compound from Lycium barbarum

-

Sample Preparation: Dried and powdered goji berry fruits are used.

-

Extraction Conditions: The sample is mixed with an appropriate solvent and subjected to ultrasonication.

-

Purification (High-Speed Counter-Current Chromatography - HSCCC): The crude extract obtained from UAE can be effectively purified using HSCCC to yield high-purity this compound.[4]

-

Solvent System for HSCCC: n-hexane/dichloromethane/acetonitrile (10:3:7, v/v/v)[4]

-

Table 4: Quantitative Data for Ultrasound-Assisted Extraction

| Parameter | Value | Reference(s) |

| Ultrasonic Power | 360 W | [4] |

| Ultrasonic Time | 40 min | [4] |

| Solvent to Sample Ratio | 30 mL/g | [4] |

| This compound Content in Crude Extract | 5.40 mg/g | [4] |

| Purity after HSCCC | >95% | [4] |

Analytical Methods for Quantification

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for the accurate quantification of this compound.

Experimental Protocol: HPLC-DAD Analysis of this compound

-

Sample Preparation: The extracted sample is dissolved in an appropriate solvent mixture.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Alltima C18) is commonly used.[9]

-

Mobile Phase: A mixture of acetonitrile and dichloromethane (e.g., 42:58, v/v) is an effective mobile phase for the isocratic elution of this compound.[9]

-

Detection: The diode-array detector is set to a wavelength of approximately 450 nm for the quantification of carotenoids.[10]

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard of known concentration.

Signaling Pathways and Mechanisms of Action

Zeaxanthin and its dipalmitate ester exert their biological effects through the modulation of several key signaling pathways, primarily related to antioxidant defense and anti-inflammatory responses.

4.1. Nrf2-Mediated Antioxidant Response

Zeaxanthin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] Oxidative stress or activators like zeaxanthin promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[1][11] This results in the increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in glutathione (GSH) synthesis.[11]

4.2. Anti-Inflammatory Pathways: MAPK and STAT3/CCL2

This compound has been shown to exert significant anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3)/Chemokine (C-C motif) Ligand 2 (CCL2) signaling pathways.[3][8]

In inflammatory conditions, various stimuli can activate the MAPK pathways (including p38, JNK, and ERK) and the STAT3 pathway, leading to the production of pro-inflammatory cytokines and chemokines like CCL2. This compound can inhibit the activation of p38 MAPK and ERK, as well as reduce the activation of STAT3 and the expression of CCL2.[3][8] This leads to a downregulation of inflammatory responses.

Conclusion

This compound, primarily sourced from goji berries, is a high-value carotenoid with significant potential in the pharmaceutical and nutraceutical industries. This guide has provided a detailed overview of its natural sources and has outlined effective extraction and purification methodologies, including solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction, complete with quantitative data and experimental protocols. Furthermore, the elucidation of its mechanisms of action through the Nrf2 and anti-inflammatory signaling pathways provides a scientific basis for its therapeutic applications. Continued research into optimizing extraction techniques and further exploring its biological activities will be crucial for the development of novel health products based on this compound.

References

- 1. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Wolfberry-derived this compound delays retinal degeneration in a mouse model of retinitis pigmentosa through modulating STAT3, CCL2 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Enriched Emulsion Stabilized with Whey Protein Isolate-Gum Arabic Maillard Conjugate Improves Gut Microbiota and Inflammation of Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wolfberry‐derived this compound delays retinal degeneration in a mouse model of retinitis pigmentosa through m… [ouci.dntb.gov.ua]

- 8. This compound Therapeutically Improves Hepatic Functions in an Alcoholic Fatty Liver Disease Model through Modulating MAPK Pathway | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Zeaxanthin and Lutein: Photoprotectors, Anti-Inflammatories, and Brain Food - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Eye-Light on Age-Related Macular Degeneration: Targeting Nrf2-Pathway as a Novel Therapeutic Strategy for Retinal Pigment Epithelium [frontiersin.org]

The Biosynthesis of Zeaxanthin Dipalmitate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate, a diester of the xanthophyll zeaxanthin and palmitic acid, is a significant carotenoid found in a variety of plants, contributing to the vibrant yellow-orange-red hues of many fruits and flowers. Beyond its role as a natural pigment, this compound is of increasing interest to the pharmaceutical and nutraceutical industries due to its enhanced stability and bioavailability compared to its unesterified counterpart, zeaxanthin. This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, focusing on the core metabolic pathway, regulatory mechanisms, and key experimental protocols for its study.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step process that begins with the general carotenoid biosynthesis pathway, culminating in the esterification of zeaxanthin with two molecules of palmitic acid.

From Isopentenyl Pyrophosphate to β-Carotene

The biosynthesis of all carotenoids starts with the methylerythritol 4-phosphate (MEP) pathway in plastids, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. A series of condensation reactions leads to the formation of the 40-carbon molecule, phytoene. Subsequent desaturation and isomerization reactions, catalyzed by enzymes such as phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), result in the formation of all-trans-lycopene[2].

The cyclization of lycopene is a critical branch point. The action of lycopene β-cyclase (LCYB) on both ends of the lycopene molecule yields β-carotene, the direct precursor for zeaxanthin synthesis.

Hydroxylation of β-Carotene to Zeaxanthin

The conversion of β-carotene to zeaxanthin is a two-step hydroxylation reaction catalyzed by the enzyme β-carotene hydroxylase (BCH)[3]. This enzyme introduces a hydroxyl group at the C3 position of each of the two β-ionone rings of β-carotene. This process is sequential, with β-cryptoxanthin (monohydroxylated β-carotene) as the intermediate.

Esterification of Zeaxanthin to this compound

The final stage in the biosynthesis of this compound is the esterification of the two hydroxyl groups of zeaxanthin with fatty acids. In the case of this compound, both hydroxyl groups are esterified with palmitic acid.

While the precise enzymatic machinery responsible for xanthophyll esterification in many plants is not yet fully elucidated, evidence points to the involvement of xanthophyll acyltransferases (XATs) [1]. These enzymes likely utilize acyl-CoAs, such as palmitoyl-CoA, as the acyl donor. The esterification process is believed to occur in a stepwise manner:

-

Zeaxanthin + Palmitoyl-CoA → Zeaxanthin monopalmitate + CoA-SH

-

Zeaxanthin monopalmitate + Palmitoyl-CoA → this compound + CoA-SH

This esterification process is crucial for the stability and accumulation of zeaxanthin in the chromoplasts of ripening fruits and flowers[4][5]. The formation of esters prevents the degradation of the carotenoid and facilitates its sequestration into lipid-rich structures within the chromoplasts[4][5].

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a highly regulated process, intricately linked with fruit ripening and flower development. The accumulation of this pigment is primarily controlled at the transcriptional level, with the expression of key carotenoid biosynthesis genes being upregulated during these developmental stages.

A transcriptomic and metabolomic study on goji berries (Lycium barbarum), a rich source of this compound, revealed a strong correlation between the accumulation of this compound and the expression of upstream carotenoid biosynthesis genes, particularly phytoene synthase 1 (PSY1) and ζ-carotene desaturase (ZDS) [2]. This suggests that the flux through the entire pathway is a major determinant of the final concentration of the esterified product. The expression of these genes, in turn, is likely controlled by a network of transcription factors that are activated during fruit ripening[2].

The process of esterification itself appears to be a constitutive part of the ripening process in chromoplast-containing fruits[6]. As the chloroplasts differentiate into chromoplasts, the enzymatic machinery for xanthophyll esterification becomes active, leading to the accumulation of carotenoid esters[6].

Quantitative Data

The concentration of zeaxanthin and its esters can vary significantly between different plant species and even between different tissues of the same plant. Goji berries (Lycium barbarum) are one of the richest known natural sources of this compound.

| Plant Source | Compound | Concentration (μg/g dry weight) | Reference |

| Lycium barbarum (Goji Berry) | This compound | 1143.7 | [7] |

| Lycium barbarum (Goji Berry) | Zeaxanthin monopalmitate and isomers | 11.3 - 62.8 | [7] |

| Lycium barbarum (Goji Berry) | all-trans-Zeaxanthin | 1.4 | [7] |

| Lycium barbarum (Goji Berry) | β-cryptoxanthin monopalmitate and isomers | 32.9 - 68.5 | [7] |

| Lycium barbarum (Goji Berry) | all-trans-β-carotene | 23.7 | [7] |

Experimental Protocols

The study of this compound biosynthesis requires robust analytical methods for the extraction, identification, and quantification of this lipophilic molecule.

Extraction of this compound from Plant Material

Objective: To extract carotenoids, including this compound, from plant tissues for subsequent analysis.

Materials:

-

Plant tissue (e.g., dried goji berries)

-

Liquid nitrogen

-

Mortar and pestle or a suitable grinder

-

Extraction solvent: A mixture of n-hexane, ethanol, and acetone (e.g., 2:1:1 v/v/v)

-

Saponification solution (optional, for total zeaxanthin determination): 40% (w/v) potassium hydroxide in methanol

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Freeze the plant tissue with liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Add the extraction solvent to the powdered tissue and homogenize thoroughly.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant containing the carotenoid extract.

-

Repeat the extraction process on the pellet until the solvent remains colorless.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting oleoresin contains the carotenoid esters.

HPLC-DAD-APCI-MS Analysis of this compound

Objective: To separate, identify, and quantify this compound in a plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) with an atmospheric pressure chemical ionization (APCI) source.

-

A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

Mobile Phase (example gradient):

-

Mobile Phase A: Methanol/Acetonitrile/Water (e.g., 81:14:5, v/v/v)

-

Mobile Phase B: Methylene chloride

Procedure:

-

Redissolve the carotenoid extract in a suitable solvent (e.g., a mixture of mobile phase A and B).

-

Filter the sample through a 0.22 µm filter before injection.

-

Inject the sample into the HPLC system.

-

Elute the carotenoids using a suitable gradient program.

-

Monitor the eluent using the PDA detector at the characteristic absorption maxima for carotenoids (around 450 nm).

-

The eluent is then introduced into the APCI-MS for mass analysis.

-

Identify this compound based on its retention time, UV-Vis spectrum, and the mass-to-charge ratio (m/z) of its molecular ion.

-

Quantify the compound by comparing its peak area to that of a standard curve prepared with a known concentration of purified this compound or by using a zeaxanthin standard and applying a response factor.

Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthesis pathway in plants.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and highly regulated process that is integral to the development of many fruits and flowers. While the upstream pathway leading to zeaxanthin is well-established, the specific enzymes and regulatory networks governing the final esterification steps remain an active area of research. The identification and characterization of the xanthophyll acyltransferases responsible for zeaxanthin esterification will be a critical step in fully understanding and potentially manipulating this pathway for enhanced production of this valuable compound. Further research into the transcriptional regulation of the entire pathway will also provide valuable insights for metabolic engineering efforts aimed at increasing the yield of this compound in crop plants and microbial systems. The analytical techniques outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of this important biosynthetic pathway.

References

- 1. Biochemical and Immunological implications of Lutein and Zeaxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The zeaxanthin biosynthesis enzyme beta-carotene hydroxylase is involved in myxoxanthophyll synthesis in Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Xanthophyll esterification accompanying carotenoid overaccumulation in chromoplast of Capsicum annuum ripening fruits is a constitutive process and useful for ripeness index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS:144-68-3 - FACTA Search [nactem.ac.uk]

Physical and chemical properties of Zeaxanthin dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate, a carotenoid ester also known by the synonym Physalien, is a prominent xanthophyll found in a variety of natural sources, most notably in wolfberries (Lycium barbarum)[1]. This lipophilic molecule, formed from the central carotenoid zeaxanthin esterified with two molecules of palmitic acid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. Its unique chemical structure contributes to its stability and bioavailability, making it a compelling candidate for investigation in the fields of nutrition, pharmacology, and drug development[2]. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its known signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its extraction, formulation, and application in various research and development settings.

| Property | Value | References |

| IUPAC Name | [(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | [3] |

| Synonyms | Physalien, Zeaxanthin dihexadecanoate | [1][4] |

| CAS Number | 144-67-2 | [2] |

| Molecular Formula | C₇₂H₁₁₆O₄ | [1][2][3] |

| Molecular Weight | 1045.69 g/mol | [1][2][3] |

| Appearance | Brown to reddish-brown or yellow to orange crystalline solid/powder | [1][2] |

| Melting Point | 98.5-99.5 °C | [5] |

| Solubility | Lipid-soluble; slightly soluble in ethanol. Insoluble in water. Freely soluble in chloroform and carbon disulfide. | [1][4][6] |

| UV-Vis Absorption Maxima (λmax) | The UV-Vis absorption spectrum is very similar to that of its parent compound, zeaxanthin. The characteristic three-fined spectrum shows maxima that are solvent-dependent. In ethanol, the maxima are approximately 425, 450, and 478 nm. In hexane, the maxima are around 424, 450, and 478 nm. | [5] |

| Stability | Stable under cool, dark, and anoxic conditions. As a carotenoid, it is susceptible to degradation by light, heat, and oxygen. Encapsulation in emulsions can improve its stability. | [6] |

Experimental Protocols

Extraction and Purification of this compound from Lycium barbarum (Wolfberry)

This protocol describes a common method for the extraction and purification of this compound from its natural source.

Materials:

-

Dried wolfberries (Lycium barbarum)

-

n-hexane

-

Dichloromethane

-

Acetonitrile

-

High-Speed Counter-Current Chromatography (HSCCC) system

-

Rotary evaporator

Procedure:

-

Extraction:

-

Grind dried wolfberries into a fine powder.

-

Perform ultrasonic-assisted extraction (UAE) with a suitable organic solvent. A common solvent system is a mixture of n-hexane and ethyl acetate.

-

Optimize extraction parameters such as ultrasonic power, extraction time, and solvent-to-solid ratio to maximize the yield of carotenoids.

-

After extraction, filter the mixture to remove solid residues.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Prepare a two-phase solvent system. A commonly used system is n-hexane/dichloromethane/acetonitrile (e.g., in a 10:3:7 v/v/v ratio)[7].

-

Equilibrate the HSCCC column with the stationary phase of the solvent system.

-

Dissolve the crude extract in a small volume of the biphasic solvent system.

-

Inject the sample into the HSCCC system and perform the separation.

-

Monitor the effluent using a UV-Vis detector at a wavelength corresponding to the absorption maximum of this compound (around 450 nm).

-

Collect the fractions containing the purified this compound.

-

Evaporate the solvent from the collected fractions to obtain pure this compound. The purity can be assessed by HPLC.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantification of this compound.

Materials:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

C18 HPLC column (e.g., Alltima C18, 5 µm, 250 mm × 4.6 mm)

-

HPLC system with a Diode Array Detector (DAD)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., dichloromethane).

-

Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile and dichloromethane (e.g., 42:58 v/v)[8].

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: Diode Array Detector (DAD) monitoring at the maximum absorption wavelength of this compound (around 450 nm).

-

Injection Volume: Typically 20 µL.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Materials:

-

DPPH solution (in methanol or ethanol)

-

This compound solution (in a suitable solvent like DMSO or ethanol)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare various concentrations of this compound and the positive control.

-

In a 96-well plate, add a specific volume of the sample or standard solution to each well.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

This compound solution

-

Trolox (as a positive control)

-

Ethanol or phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and the positive control.

-

In a 96-well plate, add a small volume of the sample or standard solution to each well.

-

Add the diluted ABTS•+ solution to each well and mix.

-

Incubate the plate at room temperature for a short period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay

This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

ELISA kits for TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS, no treatment) should also be included.

-

-

Cytokine Measurement:

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Below are diagrams illustrating these mechanisms.

Caption: this compound's interaction with cell surface receptors and modulation of the MAPK pathway.

Caption: Workflow of this compound restoring mitochondrial autophagy.

Caption: Experimental workflow for the extraction and purification of this compound.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epic.awi.de [epic.awi.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of this compound and total carotenoids in Lycium fruits (Fructus Lycii) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Bioavailability of Zeaxanthin Dipalmitate and Free Zeaxanthin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zeaxanthin, a vital carotenoid for ocular health, is available in dietary supplements and functional foods in two primary forms: free zeaxanthin and zeaxanthin dipalmitate, a diester form commonly found in sources like wolfberries (goji berries). This technical guide provides an in-depth analysis of the comparative bioavailability of these two forms, drawing upon findings from human and animal studies. The evidence consistently indicates that this compound exhibits superior bioavailability compared to its free form. This enhancement is attributed to the protective effect of the ester linkage during digestion and the efficient enzymatic hydrolysis in the small intestine, which facilitates the absorption of the liberated free zeaxanthin. This document details the experimental protocols, presents quantitative pharmacokinetic data, and illustrates the key physiological processes and signaling pathways involved.

Introduction

Zeaxanthin and its isomer lutein are the only dietary carotenoids that accumulate in the macula of the retina, where they form the macular pigment. This pigment plays a crucial role in protecting the eyes from photo-oxidative damage by filtering high-energy blue light and quenching reactive oxygen species. Given the rising prevalence of age-related macular degeneration (AMD), understanding the factors that influence the bioavailability of supplemental zeaxanthin is of paramount importance for developing effective ocular health products. This guide focuses on the scientific evidence comparing the bioavailability of free zeaxanthin and this compound.

Human Clinical Studies: Enhanced Bioavailability of this compound

A pivotal human clinical trial conducted by Breithaupt et al. (2004) provides strong evidence for the enhanced bioavailability of this compound.[1][2]

Experimental Protocol: Breithaupt et al. (2004)

A randomized, single-blind crossover study was conducted with twelve healthy volunteers (six male, six female).[2][3]

-

Test Substances:

-

Administration: Each form was suspended in 10g of sunflower oil and mixed with 150g of whole-milk yogurt, consumed with a standardized breakfast.[2]

-

Study Design: A crossover design was implemented with a three-week depletion period between the two intervention days.[2][3]

-

Blood Sampling: Fasting blood samples were collected at baseline (0 hours) and at 3, 6, 9, 12, and 24 hours post-ingestion.[2]

-

Analytical Method: The concentration of 3R,3R'-zeaxanthin in plasma was determined by chiral High-Performance Liquid Chromatography (HPLC).[2]

Quantitative Data

Supplementation with this compound resulted in a significantly higher plasma response compared to the free form. The mean area under the curve (AUC) for plasma zeaxanthin concentration was approximately two-fold greater after the ingestion of this compound.[4] While the concentration curves were not dramatically different in shape, the overall exposure (AUC) was statistically distinguishable and superior for the dipalmitate form.[2] Plasma 3R,3R'-zeaxanthin concentrations peaked between 9 and 24 hours for both forms.[2]

| Pharmacokinetic Parameter | Free Zeaxanthin | This compound | Statistical Significance |

| Dose | 5 mg | 5 mg | N/A |

| Mean AUC | - | ~2-fold higher than free form | p < 0.05 |

| Tmax | 9-24 hours | 9-24 hours | Not specified |

Table 1: Summary of pharmacokinetic data from Breithaupt et al. (2004).

Experimental Workflow

References

- 1. US8212063B2 - Xanthophyll composition containing trans, meso-zeaxanthin, trans, R, R-zeaxanthin and trans, R, R-lutein useful for nutrition and health care and a process for its preparation - Google Patents [patents.google.com]

- 2. cambridge.org [cambridge.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. oatext.com [oatext.com]

In Vivo Mechanism of Action of Zeaxanthin Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate (ZD), a carotenoid ester found abundantly in wolfberries (Lycium barbarum), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] In vivo studies have demonstrated its therapeutic potential in various disease models, particularly those involving oxidative stress and inflammation. This technical guide provides an in-depth overview of the in vivo mechanism of action of this compound, with a focus on its hepatoprotective and retinoprotective effects. The information presented herein is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action in Hepatoprotection: Alcoholic Fatty Liver Disease (AFLD) Model

In a rat model of alcoholic fatty liver disease, this compound has been shown to exert significant hepatoprotective effects by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis.[3][4]

Modulation of MAPK and NF-κB Signaling Pathways

This compound therapeutically improves hepatic function in AFLD by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] Chronic ethanol administration leads to the activation of pro-inflammatory and pro-apoptotic pathways. ZD intervention has been shown to counteract these effects.

Specifically, ZD administration in an AFLD rat model resulted in:

-

Inhibition of p38 MAPK and JNK phosphorylation: Ethanol intake significantly increases the phosphorylation of p38 MAPK and JNK. Treatment with ZD abolishes this increase.[3]

-

No significant effect on ERK phosphorylation: While ethanol decreases ERK phosphorylation, ZD treatment does not appear to reverse this particular effect.[3]

-

Inhibition of NF-κB activity: ZD diminishes the activity of NF-κB by restoring the levels of its inhibitor, IκBα.[1]

References

- 1. This compound therapeutically improves hepatic functions in an alcoholic fatty liver disease model through modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wolfberry-derived this compound delays retinal degeneration in a mouse model of retinitis pigmentosa through modulating STAT3, CCL2 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Therapeutically Improves Hepatic Functions in an Alcoholic Fatty Liver Disease Model through Modulating MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Therapeutically Improves Hepatic Functions in an Alcoholic Fatty Liver Disease Model through Modulating MAPK Pathway | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Zeaxanthin Dipalmitate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate (ZD) is the primary dietary form of the xanthophyll carotenoid zeaxanthin, found abundantly in fruits like the goji berry (Lycium barbarum). It is an ester composed of a central zeaxanthin molecule with two palmitic acid molecules attached at either end[1][2]. As a lipophilic compound, ZD cannot be synthesized by the human body and must be obtained through diet[3]. While the biological effects of zeaxanthin—particularly its role in eye health as a component of the macular pigment and its antioxidant properties—are well-documented, understanding the pharmacokinetic profile of its dipalmitate ester form is critical for evaluating its efficacy as a nutraceutical and therapeutic agent[1][4][5]. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data and detailed experimental methodologies.

Pharmacokinetics and Metabolism

The journey of this compound from ingestion to tissue-specific activity involves several key pharmacokinetic phases. A crucial aspect of its metabolism is that the esterified form appears to significantly enhance the bioavailability of free zeaxanthin.

Absorption

This compound is not absorbed intact[3]. The absorption process begins in the small intestine, where the ester bonds are cleaved.

-

Hydrolysis: Upon release from the food matrix, ZD is hydrolyzed by intestinal enzymes, specifically pancreatic lipase and carboxyl ester lipase, into free zeaxanthin and two molecules of palmitic acid[3]. In vitro experiments have confirmed this hydrolysis and noted that no ZD is found within enterocytes, only free zeaxanthin (ZE) and zeaxanthin monoesters[3].

-

Micellar Solubilization: As a lipophilic compound, the resulting free zeaxanthin must be incorporated into mixed micelles, which are aggregates formed from bile salts, phospholipids, and other dietary lipids. This step is essential for its transport across the aqueous environment of the gut to the surface of the intestinal cells[1]. The nonpolar nature of the original ZD molecule is thought to facilitate more effective micelle formation prior to hydrolysis, which may account for its superior bioavailability compared to free zeaxanthin[3].

-

Enterocyte Uptake: The micellized zeaxanthin is then taken up by the enterocytes (intestinal absorptive cells), likely via scavenger receptors like SR-B1[1].

Studies consistently show that while ZD is not detected in blood plasma following ingestion, it results in significantly higher plasma concentrations of free zeaxanthin compared to the consumption of an equivalent amount of non-esterified zeaxanthin[3][6]. This suggests that esterification enhances the overall efficiency of zeaxanthin absorption.

Distribution

Once absorbed, free zeaxanthin is packaged into chylomicrons within the enterocytes. These lipoprotein particles are then released into the lymphatic system before entering the bloodstream for systemic distribution[1].

-

Plasma Transport: In the circulation, zeaxanthin is transported by various lipoproteins, including high-density lipoprotein (HDL) and low-density lipoprotein (LDL)[7]. The specific affinity of zeaxanthin for HDL is believed to be linked to its targeted accumulation in the retina[7].

-

Tissue Accumulation: Zeaxanthin is distributed to several tissues. Animal models have shown that dietary supplementation with ZD-rich sources leads to increased zeaxanthin concentrations in the liver, spleen, and adipose tissue[3][4]. Most notably, zeaxanthin selectively accumulates in the macula of the retina, where its concentration can be up to 1000 times higher than in other tissues[1][8]. This targeted uptake is fundamental to its role in protecting the eye from oxidative stress and blue light damage[4].

Metabolism

The principal metabolic event for this compound is the pre-absorptive hydrolysis into free zeaxanthin, as described above. Post-absorption, the metabolism concerns the free zeaxanthin molecule. The formation of meso-zeaxanthin, a stereoisomer found in the macula, is a known metabolic conversion from related carotenoids, but one human study did not observe its formation within 24 hours of a single dose of ZD[6]. Further research is needed to fully elucidate the downstream metabolic pathways of zeaxanthin following its absorption from a ZD source.

Excretion

Specific studies detailing the excretion of this compound or its metabolites are limited. However, like other carotenoids, it is presumed that the primary route of elimination for zeaxanthin and its metabolites is through biliary excretion into the feces.

Quantitative Pharmacokinetic Data

The enhanced bioavailability of zeaxanthin from this compound has been quantified in human and animal studies.

Table 1: Human Pharmacokinetic Parameters of Zeaxanthin after Oral Ingestion

| Study Parameter | This compound (ZD) Source | Non-Esterified Zeaxanthin Source | Key Finding | Reference |

|---|---|---|---|---|

| Study Design | Randomized, single-blind crossover | Randomized, single-blind crossover | ZD leads to enhanced bioavailability. | [6] |

| Subjects | 12 healthy volunteers | 12 healthy volunteers | ||

| Dose | 5 mg (from wolfberry) | 5 mg (synthetic) | ||

| Vehicle | Yoghurt with a balanced breakfast | Yoghurt with a balanced breakfast | ||

| Tmax (Peak Time) | 9 - 24 hours | 9 - 24 hours | No significant difference in time to peak concentration. | [6] |

| Area Under Curve (AUC) | Significantly higher | Lower | The AUC for plasma zeaxanthin was significantly greater after ZD ingestion. | [6] |

| Bioavailability | ~2-fold greater AUC | Baseline | Supplementation with esterified zeaxanthin resulted in approximately two-fold greater mean AUC values. |[8] |

Table 2: Tissue Distribution of Zeaxanthin in Animal Models after Supplementation

| Animal Model | Supplement Source | Duration | Tissues Analyzed | Key Finding | Reference |

|---|---|---|---|---|---|

| Rhesus Monkeys | Fructus lycii (Gou Qi Zi) extract | 6 weeks | Serum, Liver, Spleen, Macula | Zeaxanthin levels were significantly elevated in serum, liver, spleen, and macula compared to controls. | [3][4] |

| Rats | Goji berry consumption | Not specified | Liver, Spleen, Fat | Zeaxanthin concentration increased in these tissues after consumption. | [3] |

| Rats (AFLD Model) | this compound | 5 weeks | Liver | ZD treatment (25 mg/kg) improved liver health, indicating significant hepatic uptake and activity. |[1] |

Experimental Protocols

Methodologies used to study the pharmacokinetics and metabolism of this compound are crucial for interpreting the data. Below are detailed protocols from key studies.

Protocol: Human Bioavailability Assessment (Crossover Study)

This protocol is based on the study comparing plasma responses to ZD from wolfberry and non-esterified zeaxanthin[6][8].

-

Study Design: A randomized, single-blind, crossover design was implemented.

-

Participants: Twelve healthy volunteers were recruited for the study.

-

Intervention: Participants received a single 5 mg dose of either 3R,3'R-zeaxanthin dipalmitate (from wolfberry) or non-esterified 3R,3'R-zeaxanthin. The supplement was suspended in oil and administered with yoghurt as part of a balanced breakfast.

-

Washout Period: A three-week depletion period was scheduled between the two intervention days to ensure baseline levels were re-established.

-

Sample Collection: After an overnight fast, blood samples were collected via venipuncture before dosing (0 hours) and at 3, 6, 9, 12, and 24 hours post-ingestion.

-

Analytical Method: Plasma was separated, and the concentration of non-esterified 3R,3'R-zeaxanthin was determined using chiral High-Performance Liquid Chromatography (HPLC). The presence of the specific isomer in pooled plasma samples was confirmed using chiral Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS).

Protocol: ZD Extraction and Quantification from Goji Berries

This protocol outlines a validated method for extracting and quantifying ZD from its primary source[9][10].

-

Sample Preparation: The goji berry fruit was flash-frozen and ground to a fine powder using liquid nitrogen to prevent degradation of labile carotenoids.

-

Polysaccharide Removal: The powder underwent ultrasonication with water. This step efficiently removed water-soluble polysaccharides, which can interfere with solvent extraction.

-

Carotenoid Extraction: The remaining solid material was exhaustively extracted with a hexane:acetone (50:50, v/v) solvent mixture using ultrasonication.

-

Quantification: The extract was analyzed using an HPLC system with a Diode-Array Detector (HPLC-DAD).

-

Column: A C30 carotenoid column (e.g., YMC™ C30, 250 mm × 4.6 mm, 5 µm) was used for optimal separation.

-

Mobile Phase: A gradient elution system composed of 100% methanol (Solvent A) and 100% methyl tert-butyl ether (MTBE) (Solvent B) was employed.

-

Detection: The DAD was set to monitor at 450 nm, the characteristic absorption maximum for zeaxanthin. This compound was identified by its retention time and quantified against a standard curve.

-

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

References

- 1. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. The retinal carotenoids zeaxanthin and lutein scavenge superoxide and hydroxyl radicals: a chemiluminescence and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of plasma responses in human subjects after the ingestion of 3R,3R'-zeaxanthin dipalmitate from wolfberry (Lycium barbarum) and non-esterified 3R,3R'-zeaxanthin using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Brief Overview of Dietary Zeaxanthin Occurrence and Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. researchgate.net [researchgate.net]

- 10. Validated method for the analysis of goji berry, a rich source of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Zeaxanthin Dipalmitate in Cellular Antioxidant Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeaxanthin dipalmitate (ZD), a diester of zeaxanthin found in high concentrations in wolfberry (goji berry), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth examination of the molecular mechanisms through which ZD modulates cellular antioxidant pathways. It summarizes key quantitative data, details experimental methodologies for assessing its efficacy, and visualizes the intricate signaling networks it influences. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of chronic and degenerative diseases. This compound, a lipophilic carotenoid, has emerged as a promising therapeutic agent due to its ability to scavenge free radicals and bolster endogenous antioxidant defense mechanisms.[1] Its esterified form enhances stability and bioavailability, making it a compelling candidate for pharmaceutical development.[1] This guide elucidates the cellular and molecular pathways through which ZD exerts its protective effects.

Core Mechanisms of Action

This compound employs a multi-pronged approach to combat oxidative stress, primarily by enhancing the expression and activity of endogenous antioxidant enzymes and modulating key signaling pathways that regulate the cellular stress response.

Upregulation of Antioxidant Enzymes

ZD has been shown to significantly increase the gene expression of crucial antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS.[2]

-

Superoxide Dismutase (SOD): ZD upregulates the expression of SOD1, an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2]

-

Catalase (CAT): ZD also enhances the expression of CAT, which is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful hydroxyl radicals.[2]

-

Glutathione S-Transferase (GST): ZD has been observed to restore the activity of GST, an enzyme critical for detoxifying xenobiotics and neutralizing endogenous toxic compounds by conjugating them with glutathione.[2]

Reduction of Oxidative Stress Markers

The efficacy of an antioxidant is often measured by its ability to reduce the biomarkers of oxidative damage. ZD has demonstrated a significant capacity to lower the levels of key oxidative stress indicators.

-

Malondialdehyde (MDA): As a product of lipid peroxidation, MDA is a widely used marker of oxidative damage to cell membranes. Treatment with ZD has been shown to significantly decrease MDA levels in various experimental models.[2][3]

-

3-Nitrotyrosine (3-NTR): This marker indicates damage caused by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide. ZD has been shown to reduce the levels of 3-NTR.[2]

-

8-isoprostane: A prostaglandin-like compound formed from the free-radical-catalyzed peroxidation of arachidonic acid, 8-isoprostane is another reliable marker of oxidative stress that is reduced by ZD treatment.[4]

Quantitative Data on the Antioxidant Effects of this compound

The following tables summarize the quantitative effects of this compound on various markers of antioxidant activity and oxidative stress as reported in preclinical studies.

Table 1: Effect of this compound on Antioxidant Enzyme Expression and Activity

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| Catalase (CAT) mRNA Expression | Rat Alcoholic Fatty Liver Disease (AFLD) Model | 25 mg/kg ZD daily for 5 weeks | Significant recovery of ethanol-induced reduction in mRNA expression, comparable to control levels. | [4] |

| Superoxide Dismutase 1 (SOD1) mRNA Expression | Rat AFLD Model | 25 mg/kg ZD daily for 5 weeks | Significant recovery of ethanol-induced reduction in mRNA expression, comparable to control levels. | [4] |

| Glutathione S-Transferase (GST) Activity | Rat Hepatic Fibrosis Model | 25 mg/kg ZD | Restoration of GST activity. | [2] |

Table 2: Effect of this compound on Oxidative Stress Markers

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| Malondialdehyde (MDA) | Rat AFLD Model | 25 mg/kg ZD daily for 5 weeks | Significant reduction in ethanol-induced formation of MDA. | [4] |

| 8-isoprostane | Rat AFLD Model | 25 mg/kg ZD daily for 5 weeks | Significant reduction in ethanol-induced formation of 8-isoprostane. | [4] |

| Cellular Malondialdehyde (MDA) | Carbon tetrachloride-induced hepatotoxicity in vitro | Concentration-dependent | Significant decline in cellular MDA levels. | [3] |

| Collagen Synthesis | Cultured rat Ito cells | Not specified | Reduced collagen synthesis by 65.1% (p < 0.05) compared to untreated controls. | [3] |

Modulation of Cellular Signaling Pathways

This compound's antioxidant effects are intricately linked to its ability to modulate key signaling pathways that govern the cellular response to oxidative stress and inflammation.

The Nrf2-Keap1-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including those for SOD, CAT, and GST, thereby initiating their transcription.[5][6] Zeaxanthin has been shown to disrupt the binding of Nrf2 to Keap1, promoting Nrf2 nuclear translocation and subsequent activation of phase II antioxidant enzymes.[6]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in regulating cellular processes such as inflammation, apoptosis, and stress responses. Chronic ethanol administration, for instance, leads to the phosphorylation and activation of p38 MAPK and JNK.[7] this compound has been shown to inhibit the ethanol-induced phosphorylation of these pro-inflammatory and pro-apoptotic kinases.[4][8] Interestingly, the therapeutic effects of ZD appear to be dependent on the inhibition of p38 MAPK and ERK, but not JNK.[4][8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay quantifies lipid peroxidation by measuring MDA.

Materials:

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

1,1,3,3-Tetramethoxypropane (TMP) for standard curve

-

Tissue homogenate or cell lysate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer on ice.

-

Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitate and collect the supernatant.

-

Reaction: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance at 532 nm.

-

Quantification: Determine the MDA concentration using a standard curve prepared with TMP.[1][9]

Superoxide Dismutase (SOD) Activity Assay

This assay measures the inhibition of a superoxide-generating reaction by SOD present in the sample.

Materials:

-

Xanthine

-

Xanthine Oxidase

-

A detection agent that reacts with superoxide (e.g., WST-1 or NBT)

-

Tissue homogenate or cell lysate

-

Plate reader

Procedure:

-

Sample Preparation: Prepare tissue homogenate or cell lysate in a suitable buffer.

-

Reaction Mixture: In a 96-well plate, add the sample, xanthine, and the detection agent.

-

Initiation: Start the reaction by adding xanthine oxidase to each well. This will generate superoxide radicals.

-

Measurement: The detection agent will react with the superoxide radicals to produce a colored product. The SOD in the sample will inhibit this reaction. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) kinetically.

-

Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of color formation.[5][10][11][12]

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide by catalase.

Materials:

-

Hydrogen peroxide (H₂O₂) solution

-

Phosphate buffer

-

Tissue homogenate or cell lysate

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in cold phosphate buffer.

-

Reaction: In a UV-transparent cuvette, add the sample to the phosphate buffer.

-

Initiation: Add H₂O₂ solution to the cuvette to start the reaction.

-

Measurement: Immediately measure the decrease in absorbance at 240 nm as H₂O₂ is consumed.

-

Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition, using the extinction coefficient of H₂O₂ at 240 nm.[13][14][15][16][17]

Glutathione S-Transferase (GST) Activity Assay

This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST.

Materials:

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

Reduced glutathione (GSH) solution

-

Phosphate buffer

-

Tissue homogenate or cell lysate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a cytosolic fraction from tissue homogenate or cell lysate.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.

-

Initiation: Add the sample to the reaction mixture.

-

Measurement: Measure the increase in absorbance at 340 nm as the GS-CDNB conjugate is formed.

-

Calculation: GST activity is calculated based on the rate of change in absorbance, using the extinction coefficient of the GS-CDNB conjugate.[2][4][18][19][20]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of antioxidant enzymes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for CAT, SOD1, and a reference gene (e.g., GAPDH or β-actin)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

-

Amplification: Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the reference gene, using the ΔΔCt method.[21][22][23][24][25]

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for combating conditions associated with oxidative stress. Its ability to upregulate endogenous antioxidant enzymes and modulate key signaling pathways like Nrf2 and MAPK underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.

Future studies should focus on elucidating the precise molecular interactions of ZD within these signaling cascades, exploring its efficacy in a wider range of disease models, and ultimately translating these promising preclinical findings into clinical applications. The development of optimized delivery systems to enhance the bioavailability of this lipophilic compound will also be crucial for maximizing its therapeutic potential.

References

- 1. oxfordbiomed.com [oxfordbiomed.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. This compound from Lycium chinense has hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 5. prometheusprotocols.net [prometheusprotocols.net]

- 6. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Therapeutically Improves Hepatic Functions in an Alcoholic Fatty Liver Disease Model through Modulating MAPK Pathway | PLOS One [journals.plos.org]

- 8. This compound in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TBARS - Wikipedia [en.wikipedia.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [bio-protocol.org]

- 12. mmpc.org [mmpc.org]

- 13. Testing for catalase enzymes | Class experiment | RSC Education [edu.rsc.org]

- 14. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. sciencebuddies.org [sciencebuddies.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. 3hbiomedical.com [3hbiomedical.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification and evaluation of antioxidant and reference genes for quantitative real-time PCR in blood of Caiman latirostris - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 25. stackscientific.nd.edu [stackscientific.nd.edu]

Zeaxanthin Dipalmitate: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeaxanthin dipalmitate (ZD), a carotenoid ester predominantly found in wolfberries (Lycium barbarum), has garnered significant scientific interest for its potent anti-inflammatory and anti-oxidative properties. This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to ZD. It details the experimental protocols used to investigate its biological activities, summarizes quantitative data from various studies, and visualizes the molecular pathways through which it exerts its therapeutic effects. This document serves as a core resource for researchers and professionals involved in the development of novel therapeutics based on this promising natural compound.

Discovery and History of Research

This compound's journey from a plant pigment to a molecule of therapeutic interest is rooted in the study of traditional medicine, specifically the use of wolfberries (goji berries). For centuries, these fruits have been used in traditional Chinese medicine to nourish the liver and improve vision.[1][2] Modern scientific investigation into the bioactive constituents of wolfberries led to the identification of this compound as the most abundant carotenoid.[1][2][3][4]

Early research, such as a study published in 2002, focused on the hepatoprotective effects of ZD isolated from Lycium chinense. This work provided initial evidence of its ability to protect against liver damage induced by toxins like carbon tetrachloride.[5] Subsequent studies have expanded on these findings, exploring its role in various liver diseases, including alcoholic fatty liver disease (AFLD) and hepatic fibrosis.[1][6][7]

More recently, research has unveiled the significant potential of ZD in ophthalmology. Studies have demonstrated its ability to delay retinal degeneration in animal models of retinitis pigmentosa (RP) by modulating inflammatory and apoptotic pathways.[2][8][9] This has opened new avenues for investigating ZD as a potential therapeutic agent for degenerative eye diseases. The anti-inflammatory and anti-oxidative stress effects of ZD are now recognized as the primary mechanisms underlying its diverse biological activities.[8][9][10]

Physicochemical Properties and Quantitative Data

This compound, with the chemical formula C72H116O4 and a molecular weight of 1045.7, is a diester of zeaxanthin and palmitic acid.[11][12] It is a lipophilic molecule, a property that influences its bioavailability and tissue distribution.[1]

Table 1: Concentration of this compound in Wolfberry (Lycium barbarum)

| Source Material | Concentration of this compound | Reference |

| Dry Fruit | 3.12 ± 0.06 mg/g | [13] |

| ZD-Enriched Wolfberry Extract (ZDE) | 28.61 ± 0.64 mg/g | [13] |

| Dry Matter (as a percentage of total carotenoids) | 31% - 80% | [1][2][4][14] |

Table 2: In Vivo Efficacy and Dosage in Animal Models

| Animal Model | Disease Model | Treatment and Dosage | Key Findings | Reference |

| Rats | Alcoholic Fatty Liver Disease (AFLD) | 25 mg/kg ZD daily (oral) for 5 weeks | Alleviated AFLD symptoms, reduced hepatic fat accumulation, oxidative stress, inflammation, and apoptosis. | [6] |

| Rats | Carbon Tetrachloride-induced Hepatic Fibrosis | 25 mg/kg Zeaxanthin (form not specified) | Reduced hepatic collagen deposition and markers of liver damage (AST, ALP). | [7][12] |

| rd10 Mice | Retinitis Pigmentosa (RP) | Single intravitreal injection (approx. 4 μM) | Improved visual behavior, delayed photoreceptor degeneration, and improved retinal cell light responses. | [8][10] |

| C57BL/6 Mice | N-methyl-N-nitrosourea (MNU)-induced Photoreceptor Degeneration | 9 mg/kg ZDE daily (oral) for 2 weeks | Improved photoreceptor survival, enhanced retinal light responses, and improved visual acuity. | [2][13] |

Table 3: In Vitro Activity

| Cell Type | Assay | Key Finding | IC50 / Kd | Reference |

| Hepatic Stellate Cells | TGF-β-induced activation | Inhibition of activation | 186.34 µM | [7][12] |

| p2X7 Receptor | Direct Interaction | Positive dose-dependent interaction | 81.2 nM | [10] |

| Adiponectin Receptor 1 (AdipoR1) | Direct Interaction | Positive dose-dependent interaction | 533 nM | [10] |

Key Experimental Protocols

Extraction and Quantification of this compound from Wolfberry

Objective: To extract and quantify ZD from dried wolfberry fruit.

Methodology:

-

A specific amount of dried wolfberry is soaked in water (5 times its volume) for 2 hours and then crushed.

-

The crushed material is subjected to extraction using an organic solvent method.

-

The concentration of ZD in the resulting extract is identified and quantified using High-Performance Liquid Chromatography (HPLC).[2][15]

-

A standard curve is generated using pure ZD to accurately determine the concentration in the extract.[15][13]

Animal Model of Alcoholic Fatty Liver Disease (AFLD)

Objective: To evaluate the therapeutic effects of ZD on AFLD in rats.

Methodology:

-

Rats are randomly assigned to control, AFLD, and ZD treatment groups.

-

The AFLD and ZD groups receive a 10-week intragastric administration of 4.0 g/kg ethanol.

-